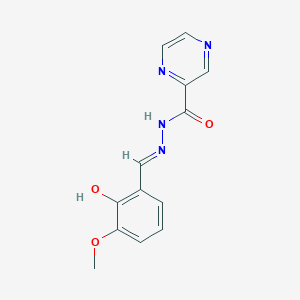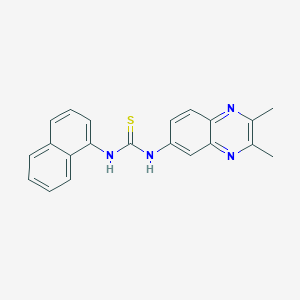![molecular formula C21H27NO2 B5976670 [4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5976670.png)
[4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol, also known as GNE-0723, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
[4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol is a selective inhibitor of N-acetylglucosamine-6-sulfatase (GNS), an enzyme involved in the biosynthesis of heparan sulfate. By inhibiting GNS, [4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol reduces the levels of heparan sulfate, which has been shown to have various effects on cellular processes, including cell growth, differentiation, and signaling.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, amyloid-beta plaques, and dopaminergic neurons, [4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol has also been shown to have effects on other physiological processes. For example, [4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol has been shown to reduce inflammation in animal models of arthritis and colitis. [4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol has also been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol in lab experiments is its selectivity for GNS, which allows for more precise targeting of heparan sulfate biosynthesis. However, one limitation of using [4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol is its relatively low potency, which may require higher concentrations of the compound to achieve desired effects.
Direcciones Futuras
There are several potential future directions for research on [4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol. One direction is to further investigate its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to optimize the synthesis method to improve the potency and selectivity of the compound. Additionally, further research could be done to elucidate the specific cellular processes affected by [4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol and to identify potential biomarkers for monitoring its effects.
Métodos De Síntesis
[4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol is synthesized through a multi-step process involving the reaction of piperidine with benzyl chloride, followed by the reaction of the resulting compound with 3-methoxybenzyl chloride. The final product is then obtained through the reduction of the resulting intermediate with sodium borohydride.
Aplicaciones Científicas De Investigación
[4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, [4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In Alzheimer's disease research, [4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol has been shown to reduce the formation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease research, [4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
Propiedades
IUPAC Name |
[4-benzyl-1-[(3-methoxyphenyl)methyl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-24-20-9-5-8-19(14-20)16-22-12-10-21(17-23,11-13-22)15-18-6-3-2-4-7-18/h2-9,14,23H,10-13,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINPKNYBXDMFID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCC(CC2)(CC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-dimethyl-2-phenyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5976594.png)
![3-{2-[2-(1-naphthylmethyl)-4-morpholinyl]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B5976600.png)
![N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B5976612.png)
![7-(2,3-difluorobenzyl)-2-[(2-methyl-1,3-thiazol-4-yl)acetyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5976617.png)
![N-(4-methylphenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B5976625.png)
![5-(4-bromophenyl)-9-hydroxy-6-isopropyl-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B5976638.png)

![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5976658.png)
![3-chloro-5-{[3-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-5-isoxazolyl]methoxy}pyridine](/img/structure/B5976662.png)
![5-(4-chlorobenzylidene)-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B5976669.png)

![N-[(5-ethyl-2-pyridinyl)methyl]-N'-(3-methoxypropyl)-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5976678.png)
![2-(dimethylamino)-7-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B5976680.png)